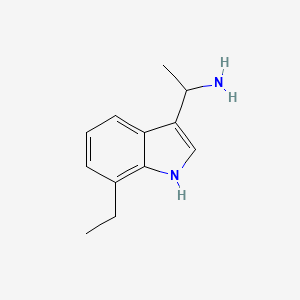

1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine

Description

1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine (IUPAC name: 2-(7-ethyl-1H-indol-3-yl)ethanamine) is an indole-derived primary amine characterized by an ethyl substituent at position 7 of the indole ring and an ethylamine side chain at position 3. Its molecular formula is C₁₂H₁₆N₂, with a molecular weight of 188.27 g/mol . The compound’s SMILES notation is CCC1=C2C(=CC=C1)C(=CN2)CCN, and its InChIKey is ADQYTLRLWUZVET-UHFFFAOYSA-N, reflecting its unique stereoelectronic features . Predicted physicochemical properties include a collision cross-section (CCS) of 141.3 Ų for the [M+H]+ adduct, which is critical for ion mobility spectrometry applications .

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(7-ethyl-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C12H16N2/c1-3-9-5-4-6-10-11(8(2)13)7-14-12(9)10/h4-8,14H,3,13H2,1-2H3 |

InChI Key |

ARHZXNUEOWPPTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-ethylphenylhydrazine hydrochloride with dihydrofuran in the presence of concentrated sulfuric acid as a catalyst . This method is known for its high yield and operational simplicity.

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. For example, the use of N,N-dimethylacetamide as a solvent and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Substitution reactions can introduce different substituents on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

Scientific Research Applications of 1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine

This compound is a compound belonging to the indole family, a class of heterocyclic compounds known for their presence in natural products and pharmaceuticals and their wide range of biological activities. The compound has applications spanning across chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a fundamental building block in synthesizing complex indole derivatives. The presence of ethyl and ethanamine substituents imparts distinct chemical properties, making it a unique precursor in creating diverse chemical structures.

Synthetic Routes and Reaction Conditions

A common synthetic method involves reacting 2-ethylphenylhydrazine hydrochloride with dihydrofuran using concentrated sulfuric acid as a catalyst. Industrial production involves optimized processes to ensure high yield and purity, such as using N,N-dimethylacetamide as a solvent under specific reaction conditions.

Chemical Reactions Analysis

The compound undergoes several key chemical reactions:

- Oxidation: Can be oxidized to form corresponding indole derivatives. For example, oxidation may yield indole-3-carboxaldehyde.

- Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

- Substitution: Substitution reactions can introduce different substituents on the indole ring.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique ethyl substitution at the 7-position of the indole ring enhances its biological activity and specificity compared to other indole derivatives.

Anticancer Properties

Indole derivatives exhibit anticancer activity, inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Medicine

This compound is investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors, leading to biological effects. The exact molecular targets and pathways vary depending on the specific application and context.

Industry

This compound is utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar compounds include other indole derivatives like 1-(1H-indol-3-yl)ethanone and 2-(1H-indol-3-yl)ethan-1-amine. this compound is unique due to its specific ethyl and ethanamine substituents, which can impart distinct chemical and biological properties compared to other indole derivatives.

Indole-Containing Amidinohydrazones

Mechanism of Action

The mechanism of action of 1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine and analogous indole derivatives:

Key Comparative Insights :

Halogenation (e.g., Cl, F) introduces electronegative effects, improving metabolic stability and binding specificity in drug candidates .

Biological Activity: 5-Methoxytryptamine is a serotonin analog with high affinity for 5-HT receptors, whereas halogenated derivatives (e.g., 5-Cl/7-F) may target niche neurological or antimicrobial pathways .

Lipophilicity: Ethyl and N-alkyl groups increase logP values compared to methoxy or amine-substituted derivatives, impacting blood-brain barrier penetration .

Synthetic Accessibility :

Biological Activity

1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine, also known as 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine, is a compound belonging to the indole family, characterized by its unique ethyl substitution at the 7-position of the indole ring. This structural modification is believed to enhance its biological activity and specificity compared to other indole derivatives. Research into its biological properties suggests potential applications in various fields, particularly in pharmacology and medicinal chemistry.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Key Reactions:

- Oxidation: Can produce carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Can yield amines or alcohols with reducing agents such as lithium aluminum hydride.

- Substitution: Can form halogenated derivatives, expanding its potential applications in synthetic chemistry.

Anticancer Properties

Several studies indicate that indole derivatives exhibit anticancer activity. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Antiviral and Antimicrobial Effects

Research has also highlighted the antiviral properties of indole derivatives. Preliminary studies suggest that this compound may inhibit viral replication through interaction with viral proteins or host cell receptors. Additionally, antimicrobial activity has been observed against several bacterial strains, indicating its potential use in treating infections .

Neurotransmitter Activity

The compound's structural similarity to neurotransmitters like serotonin suggests it may interact with serotonin receptors. This interaction could influence mood regulation and anxiety, making it a candidate for further investigation in treating neurological disorders. Studies have shown that indole derivatives can modulate neurotransmitter release and receptor activity, which may lead to therapeutic effects in conditions such as depression and anxiety disorders .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The ethyl substitution at the 7-position enhances binding affinity to various biological targets compared to other indole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tryptamine | Indole derivative with a 2-aminoethyl group | Neurotransmitter; involved in mood regulation |

| Serotonin | Derived from tryptophan; regulates mood and sleep | Neurotransmitter; implicated in mood disorders |

| Melatonin | Hormone derived from serotonin; regulates sleep-wake cycles | Sleep regulation; antioxidant properties |

This table illustrates how slight modifications in structure can significantly impact biological functions and therapeutic applications.

Q & A

Basic: What are the recommended safety protocols for handling 1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .

- Handling: Work in a fume hood to minimize inhalation risks. Avoid dust generation and ensure containers are tightly sealed .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid washing into drains or water systems .

- Storage: Keep in a cool, dry place under inert atmosphere (e.g., nitrogen) to prevent degradation .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

- Multicomponent Reactions (MCRs): Utilize indole scaffolds as starting materials, leveraging MCRs to introduce the ethyl and amine groups. For example, coupling 7-ethylindole with acetaldehyde derivatives under acidic conditions .

- Catalytic Reduction: Employ palladium-based catalysts (e.g., Pd/C) with H₂ (1 atm) in aqueous media to reduce intermediate oximes or imines to amines, ensuring mild reaction conditions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

- Spectroscopy:

- Chromatography:

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (methanol/dichloromethane) and refine using SHELXL .

Advanced: How should researchers address contradictory data in reaction yields or spectroscopic results?

Answer:

- Reproducibility Checks: Standardize reaction parameters (temperature, solvent purity, catalyst loading) and document deviations .

- Analytical Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times across HPLC methods .

- Mechanistic Studies: Use computational tools (e.g., DFT) to model reaction pathways and identify intermediates that may affect yield discrepancies .

Advanced: What methodologies optimize catalytic conditions for functionalizing the indole core?

Answer:

- Catalyst Screening: Test heterogeneous catalysts (e.g., Pd/C, Ni-based) under varying H₂ pressures (1–5 atm) to improve amine group incorporation .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. aqueous systems to balance reaction rate and selectivity .

- Kinetic Monitoring: Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature .

Advanced: How can computational modeling predict the compound’s reactivity or binding properties?

Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock or GROMACS .

- Quantum Mechanics (QM): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

- Crystallographic Refinement: Apply SHELXL for charge density analysis to map electron distribution in the indole ring .

Advanced: What experimental approaches assess the compound’s biological activity?

Answer:

- In Vitro Assays:

- In Vivo Studies: Administer in rodent models to evaluate neuropharmacological effects (e.g., locomotor activity, anxiety tests) .

Advanced: How should researchers validate analytical methods for stability and degradation studies?

Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions, then monitor degradation via HPLC .

- Stability-Indicating Methods: Develop gradient HPLC protocols to resolve degradation products (e.g., oxidized indole derivatives) .

- Accelerated Stability Testing: Store samples at elevated humidity (75% RH) and analyze at intervals (0, 1, 3, 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.